3-Amino-4-methoxypentanamide
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Overview
Description
3-Amino-4-methoxypentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanamide, featuring an amino group at the third position and a methoxy group at the fourth position of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypentanamide typically involves the following steps:
Starting Material: The synthesis begins with 3-nitro-4-methoxypentanamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.
Purification: The product is purified through filtration and distillation to remove any impurities and recover solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining 3-nitro-4-methoxypentanamide with a solvent and catalyst in a reaction vessel.
Heating: Heating the mixture to the desired temperature and adding the reducing agent gradually.
Filtration and Distillation: Filtering the reaction mixture to remove solid impurities and distilling to recover solvents and obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxypentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-4-methoxypentanamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-methoxypentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a benzene ring instead of a pentane chain.
3-Amino-4-methoxyacetanilide: Contains an acetanilide moiety instead of a pentanamide.
Uniqueness
3-Amino-4-methoxypentanamide is unique due to its specific substitution pattern on the pentane chain, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-amino-4-methoxypentanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
SKLVAOPJVFBHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)N)N)OC |
Origin of Product |
United States |
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